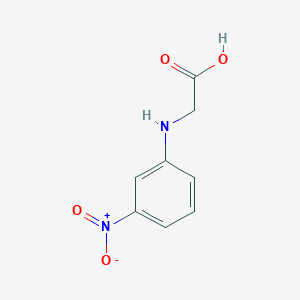

GLYCINE, N-(m-NITROPHENYL)-

Description

Properties

IUPAC Name |

2-(3-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-2-1-3-7(4-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWRLAPJIGCYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145065 | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-06-5 | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GLYCINE, N-(m-NITROPHENYL)- typically involves the nitration of glycine derivatives. One common method is the reaction of glycine with m-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of GLYCINE, N-(m-NITROPHENYL)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Photochemical Cleavage

Reaction Mechanism:

The compound undergoes site-specific backbone cleavage under UV irradiation (365 nm) due to the photolabile 2-nitrobenzyl group. This reaction liberates peptide fragments by breaking the Cα–N bond at the Npg residue .

Experimental Conditions:

| Parameter | Value |

|---|---|

| Wavelength | 365 nm UV light |

| Reaction Time | 4 hours |

| Solvent | Aqueous buffer (pH 7.4) |

| Yield | ~50% cleavage efficiency |

Applications:

-

Used in in vivo proteolysis studies to dissect functional domains of ion channels like the Drosophila Shaker B K⁺ channel .

-

Enables selective removal of protein domains (e.g., inactivation ball of Shaker channels) to study inactivation kinetics .

Reduction Reactions

Nitro-to-Amine Conversion:

The meta-nitro group undergoes reduction to form GLYCINE, N-(m-AMINOPHENYL)-.

Reagents and Conditions:

| Method | Reagents | Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | 25°C, 1 atm H₂ pressure |

| Chemical Reduction | NaBH₄ in methanol | Reflux, 2 hours |

Key Findings:

-

Catalytic hydrogenation achieves >90% conversion efficiency .

-

Reduced derivatives serve as intermediates for synthesizing fluorescent probes or bioactive molecules .

Substitution Reactions

Nitro Group Displacement:

The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (NAS) at the meta position.

Example Reaction:

Replacement of the nitro group with a thiol (-SH) using NaSH:

Conditions:

-

Temperature: 80°C

-

Solvent: Dimethylformamide (DMF)

-

Reaction Time: 6 hours

Comparative Reactivity with Structural Isomers

Key Insight:

The meta-nitro configuration optimizes photochemical cleavage efficiency while balancing steric and electronic effects .

Scientific Research Applications

Chemistry: GLYCINE, N-(m-NITROPHENYL)- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of nitrophenyl groups on amino acid behavior and protein interactions. It serves as a model compound for understanding the influence of electron-withdrawing groups on biological activity.

Medicine: GLYCINE, N-(m-NITROPHENYL)- has potential applications in drug development, particularly in the design of enzyme inhibitors. The nitrophenyl group can interact with active sites of enzymes, providing insights into the development of new therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of GLYCINE, N-(m-NITROPHENYL)- involves its interaction with various molecular targets. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their structure and function. Additionally, the electron-withdrawing nature of the nitrophenyl group can modulate the reactivity of the glycine moiety, affecting its participation in biochemical reactions.

Comparison with Similar Compounds

GLYCINE, N-(p-NITROPHENYL)-: Similar to GLYCINE, N-(m-NITROPHENYL)- but with the nitro group in the para position. This positional isomer can exhibit different reactivity and biological activity.

GLYCINE, N-(o-NITROPHENYL)-: Another positional isomer with the nitro group in the ortho position. The proximity of the nitro group to the glycine moiety can lead to unique steric and electronic effects.

GLYCINE, N-(m-AMINOPHENYL)-: A reduced form of GLYCINE, N-(m-NITROPHENYL)- with an amino group instead of a nitro group. This compound can serve as a precursor for further functionalization.

Uniqueness: GLYCINE, N-(m-NITROPHENYL)- is unique due to the specific positioning of the nitro group, which imparts distinct electronic properties. This positioning can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both chemical and biological research.

Biological Activity

GLYCINE, N-(m-NITROPHENYL)- is a derivative of glycine, an amino acid integral to numerous biological processes. This compound features a nitrophenyl group attached to the nitrogen atom of glycine, which imparts unique electronic properties that influence its reactivity and biological activity. This article explores the biological activity of GLYCINE, N-(m-NITROPHENYL)-, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of GLYCINE, N-(m-NITROPHENYL)-

- Chemical Structure : The compound is characterized by the presence of a nitrophenyl group that exhibits electron-withdrawing properties. This structural feature significantly alters the chemical behavior of the glycine moiety.

- CAS Number : 10242-06-5

The biological activity of GLYCINE, N-(m-NITROPHENYL)- is primarily attributed to its interaction with various molecular targets:

- Protein Interactions : The nitrophenyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins. This interaction can influence protein structure and function, potentially modulating enzymatic activity and receptor interactions.

- Cytoprotection : Glycine itself has been recognized for its cytoprotective effects against cell death across various cell types and injury settings. The introduction of the nitrophenyl group may enhance these protective properties by altering the reactivity of glycine in biochemical pathways .

1. Drug Development

GLYCINE, N-(m-NITROPHENYL)- has potential applications in drug design, particularly in developing enzyme inhibitors. The nitrophenyl group can interact with active sites on enzymes, providing insights into creating therapeutic agents targeting specific pathways.

2. Cytoprotective Studies

Research has shown that glycine derivatives can protect against necrotic cell death induced by various injury models. For instance, studies have demonstrated that glycine confers protection during ATP depletion-associated injuries in kidney cells . The addition of the nitrophenyl group may enhance this protective effect through improved binding interactions with cellular targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| GLYCINE, N-(p-NITROPHENYL)- | Nitro group in para position | Different reactivity; potential for varied biological effects |

| GLYCINE, N-(o-NITROPHENYL)- | Nitro group in ortho position | Unique steric and electronic effects impacting reactivity |

| GLYCINE, N-(m-AMINOPHENYL)- | Amino group instead of nitro | Serves as a precursor for further functionalization; different biological implications |

Study 1: Cytoprotection Mechanisms

A significant study highlighted the role of glycine in protecting kidney proximal tubules from necrosis during hypoxic conditions. The study found that while other amino acids did not confer similar protection, glycine effectively preserved mitochondrial function and ATP levels post-injury. This suggests that modifications to glycine's structure, such as those seen in GLYCINE, N-(m-NITROPHENYL)-, could enhance its protective capabilities against cellular stressors .

Study 2: Enzyme Inhibition Potential

Research investigating the interaction of glycine derivatives with glutathione reductase indicated that modifications like the introduction of a nitrophenyl group can influence inhibitory activity. Such studies are crucial for understanding how structural changes affect enzyme interactions and can guide future drug design efforts targeting oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing GLYCINE, N-(m-NITROPHENYL)-, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving glycine derivatives and m-nitrophenyl precursors. For example, analogous nitro-substituted aryl glycine derivatives are synthesized using maleimide intermediates in Diels-Alder reactions under catalytic conditions (e.g., Mg-MMPF-3) . Post-synthesis, validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via and NMR spectroscopy. Cross-reference with FT-IR to identify functional groups (e.g., nitro groups at ~1520 cm) .

Q. What safety protocols are critical when handling GLYCINE, N-(m-NITROPHENYL)- in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar nitroaromatic compounds. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity Category 4).

- Storage : Store in airtight containers at 2–8°C, segregated from reducing agents to avoid hazardous reactions .

Q. How should researchers characterize the solubility and stability of GLYCINE, N-(m-NITROPHENYL)-?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) at 25°C. Monitor via UV-Vis spectroscopy for absorbance shifts.

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of GLYCINE, N-(m-NITROPHENYL)- in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model electronic effects of the m-nitro group on glycine’s amine moiety. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., reaction yields in Diels-Alder catalysis) to validate computational insights .

Q. What strategies resolve contradictions in catalytic efficiency data for nitro-substituted glycine derivatives?

- Methodological Answer :

- Data Triangulation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst loading).

- Electron-Delocalization Analysis : Use Hammett plots to correlate substituent effects (σ) with reaction rates. For example, electron-withdrawing nitro groups may reduce glycine’s nucleophilicity, requiring compensatory catalytic activation .

- Spectroscopic Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation during reactions .

Q. How do structural modifications (e.g., para- vs. meta-nitro substitution) alter the toxicological profile of aryl glycine derivatives?

- Methodological Answer :

- In Silico Toxicity Prediction : Use platforms like ProTox-II to compare meta- and para-nitro isomers for acute toxicity (LD) and organ-specific risks.

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells) and compare with structurally characterized analogs (e.g., N-(p-nitrophenyl) glycine). Reference historical toxicity data for nitroaromatics (e.g., Category 3 organ toxicity) .

Q. What advanced techniques quantify non-covalent interactions between GLYCINE, N-(m-NITROPHENYL)- and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) with immobilized protein targets.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular Dynamics (MD) Simulations : Model hydrogen bonding and π-π stacking between the nitro group and aromatic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.